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Compound of Interest

Compound Name:
7-Bromo-5-(trifluoromethyl)-1H-

indazole

Cat. No.: B1456820 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-
(trifluoromethyl)-1H-indazole

Executive Summary: 7-Bromo-5-(trifluoromethyl)-1H-indazole is a halogenated and

trifluoromethyl-substituted indazole derivative. The indazole scaffold is recognized as a

"privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents,

including kinase inhibitors like Pazopanib and Axitinib.[1] The specific substitutions of a

bromine atom at the 7-position and a trifluoromethyl group at the 5-position make this

compound a highly valuable and versatile building block for the synthesis of complex molecules

in drug discovery programs. The bromine atom provides a reactive handle for cross-coupling

reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and

cell permeability of a final drug candidate. This guide provides a comprehensive overview of

the known and predicted physicochemical properties of this compound, details standard

analytical protocols for its characterization, and offers insights into its handling and application

for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure
7-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic aromatic organic compound. The

core of the molecule is a bicyclic structure composed of a fused benzene ring and a pyrazole

ring.
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Molecular Structure
The structure consists of an indazole ring system with a bromine atom attached at position 7

and a trifluoromethyl (-CF₃) group at position 5.

Caption: Molecular Structure of 7-Bromo-5-(trifluoromethyl)-1H-indazole.

Chemical Identifiers
Multiple CAS (Chemical Abstracts Service) numbers appear in vendor and database listings for

this compound, which may refer to different batches, suppliers, or isomers. The most frequently

cited numbers are 925703-93-3 and 1100212-66-5.[2] Researchers should verify the specific

identifier associated with their material.

Core Physicochemical Properties
Quantitative data for this specific molecule is not extensively published in peer-reviewed

literature. The following table summarizes available data from chemical databases and includes

predicted values based on its structure and data from analogous compounds.
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Property Value Source / Comment

Molecular Formula C₈H₄BrF₃N₂ PubChem[3]

Molecular Weight 265.03 g/mol PubChem[4]

Monoisotopic Mass 263.951 Da PubChem[3]

Appearance
White to off-white or light

yellow powder/solid

Inferred from related

compounds

Melting Point 135-145 °C (Predicted)

No experimental data found.

Estimated based on related

structures like 7-Bromo-1H-

indazole (126-130 °C).

Boiling Point >300 °C (Predicted)

No experimental data found.

High value expected due to

aromaticity, polarity, and

molecular weight.

Solubility

Soluble in DMSO, DMF,

Methanol. Poorly soluble in

water.

Typical for heterocyclic

compounds of this type.[5]

XlogP 3.1 (Predicted)

PubChem. Indicates good

lipophilicity and potential for

cell membrane permeability.[3]

pKa
~13-14 (Indazole N-H,

Predicted)

The N-H proton of the indazole

ring is weakly acidic.

Spectroscopic and Spectrometric Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on

its structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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N-H Proton: A broad singlet is expected in the downfield region (δ 12-14 ppm),

characteristic of the acidic proton on the pyrazole ring.[6][7]

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (δ

7.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the indazole ring.

The exact chemical shifts will be influenced by the electron-withdrawing effects of the Br

and CF₃ groups.

¹³C NMR:

Signals for the 8 carbon atoms are expected. The carbon attached to the CF₃ group will

appear as a quartet due to C-F coupling. The carbon attached to the bromine will also

have a characteristic chemical shift. Aromatic carbons typically appear between δ 110-150

ppm.[7]

¹⁹F NMR:

A singlet is expected around δ -60 to -65 ppm, which is a typical range for a CF₃ group

attached to an aromatic ring.

Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due

to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected [M+H]⁺ ions would be at m/z 264.958 and 266.956.

Common fragmentation may involve the loss of Br or CF₃ groups.

Analytical Methodologies and Protocols
The following protocols are standard methodologies for the characterization and quality control

of substituted indazoles and are directly applicable to 7-Bromo-5-(trifluoromethyl)-1H-
indazole.

Protocol: Determination of Purity by High-Performance
Liquid Chromatography (HPLC)
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This protocol describes a standard reverse-phase HPLC method to determine the purity of a

sample.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds

from non-polar or more polar impurities. A gradient elution is used to ensure that compounds

with a range of polarities are eluted efficiently with good peak shape. UV detection is suitable

as the indazole ring is a strong chromophore.

Methodology:

Instrument: HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient:

0-2 min: 5% B

2-17 min: 5% to 95% B

17-20 min: 95% B

20-21 min: 95% to 5% B

21-25 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of

Acetonitrile or Methanol to create a 1 mg/mL stock solution. Dilute as necessary.

Injection Volume: 10 µL.
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Analysis: Purity is calculated based on the area percentage of the main peak relative to the

total area of all observed peaks.

Protocol: Verification of Identity by ¹H NMR
Spectroscopy
This protocol ensures the chemical structure of the compound is consistent with the expected

identity.

Rationale: ¹H NMR is a powerful technique for structural elucidation. The chemical shift,

multiplicity, and integration of each signal provide a unique fingerprint for the molecule. Using a

deuterated solvent with a known chemical shift provides an internal reference for accuracy.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrument: A 300 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆

at δ 2.50 ppm or CDCl₃ at δ 7.26 ppm).[6]

Analysis:
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Integrate all peaks to determine the relative ratios of protons.

Assign peaks to the corresponding protons in the molecule based on their chemical shift,

multiplicity (singlet, doublet, etc.), and integration values.

Confirm that the observed spectrum matches the expected pattern for 7-Bromo-5-
(trifluoromethyl)-1H-indazole.

Workflow for Compound Characterization
The following diagram outlines a typical workflow for the quality control and characterization of

a newly synthesized or procured batch of the title compound.
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Receive/Synthesize Batch of
7-Bromo-5-(trifluoromethyl)-1H-indazole

Visual Inspection
(Color, Form)

Step 1

Solubility Test
(DMSO, MeOH)

Step 2

Identity Confirmation
(¹H NMR Spectroscopy)

Step 3a

Purity Analysis
(RP-HPLC)

Step 3b

Mass Verification
(LC-MS)

Step 3c

Purity & Identity Confirmed?

Release for Use

Yes

Reject Batch / Re-purify

No

Click to download full resolution via product page

Caption: Standard workflow for the quality control analysis of a chemical batch.
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Conclusion
7-Bromo-5-(trifluoromethyl)-1H-indazole is a key heterocyclic building block with significant

potential in medicinal chemistry. While comprehensive experimental data on its

physicochemical properties is limited in public literature, its characteristics can be reliably

predicted based on its structure and comparison with related indazole analogs. The bromine

and trifluoromethyl substituents provide strategic advantages for developing novel drug

candidates. The analytical protocols detailed in this guide offer robust methods for researchers

to verify the identity and purity of this compound, ensuring the reliability and reproducibility of

their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1456820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

